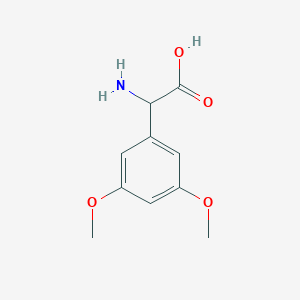

2-amino-2-(3,5-dimethoxyphenyl)acetic Acid

説明

2-amino-2-(3,5-dimethoxyphenyl)acetic Acid is a carboxylic acid . It is also known as a dimethoxybenzene . The molecular formula is C10H13NO4 .

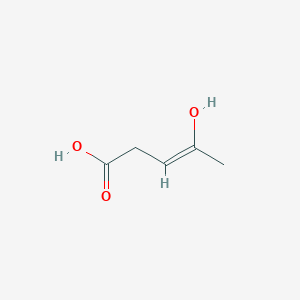

Molecular Structure Analysis

The molecular structure of 2-amino-2-(3,5-dimethoxyphenyl)acetic Acid consists of a carboxylic acid group (-COOH) attached to a phenyl ring with two methoxy groups (-OCH3) at the 3rd and 5th positions . The amino group (-NH2) is attached to the carbon atom of the carboxylic acid group .Physical And Chemical Properties Analysis

2-amino-2-(3,5-dimethoxyphenyl)acetic Acid is a solid at room temperature . Its physical properties like density, freezing point, boiling point, and refractive index have been determined .科学的研究の応用

Immunization and Antigen Presentation : It is used in the coupling of peptides to liposomes for immunization and antigen presentation by competent cells (Frisch, Boeckler, & Schuber, 1996).

Production of Resveratrol Analogues : This compound is used in the oxidative lactonization of electron-rich stilbenes to produce resveratrol analogues (Thomas et al., 2002).

Pharmacological Properties : In animal experiments, it has shown antiphlogistic, analgesic, antipyretic, antiasthmatic, and antiaggregative activity (Laufer, Tries, Augustin, & Dannhardt, 1994).

Inhibition of Squalene Synthase : The (-)-enantiomer of this acid is an active inhibitor of squalene synthase, as indicated in multiple studies (Tarui et al., 2002) and (Tarui et al., 2002).

Antibacterial, Antifungal, and Antioxidant Properties : It has demonstrated in vitro antibacterial, antifungal, and antioxidant properties (Karanth, Narayana, Kodandoor, & Sarojini, 2018).

Anti-inflammatory and Antiproteolytic Properties : The compound has potential antiinflammatory and antiproteolytic properties (Raman, Pandey, Barthwal, Bhargava, & Parmar, 1978).

Synthesis of Peptides : It is used for selective protection of β-amino groups in peptide synthesis (Sieber & Iselin, 1968).

Synthesis of New Compounds with Expected Antiinflammatory and Immunosuppressive Activity : New derivatives of this compound have been synthesized with expected antiinflammatory and immunosuppressive activity (Stankiewicz, Jakóbiec, & Zawisza, 1981).

Potential in Management of Sickle Cell Disease : There is evidence that related compounds may have value in the management of sickle cell disease due to anti-sickling, analgesic, and anti-inflammatory properties (Gamaniel et al., 2000).

Photoluminescent Materials : Its derivatives have been used in the creation of new classes of photoluminescent materials (Ekinci, Horasan, Altundas, & Demir, 2000).

Synthesis of Dihydroisocoumarins : It's used in the synthesis of principal dihydroisocoumarins from the Ononis natrix plant (Rama, Saeed, & Bird, 1993).

Structural Characterization in Chemistry : The compound has been used in the synthesis and structural characterization of triorganotin(IV) complexes (Baul, Dutta, Rivarola, Butcher, & Smith, 2002).

Conformational Studies in Crystal Engineering : It has been involved in conformational studies between derivatives in adducts and those in free form (Lynch et al., 2003).

Metabolism Studies : Its related compounds have been studied for in vivo metabolism in rats, leading to various urinary metabolites (Kanamori et al., 2002).

Molecular Pharmacology : The compound has been used in studies to understand the molecular interaction of pharmacological agents (Gouldson et al., 2000).

Fluorographic Detection in Biochemistry : It has been utilized in fluorographic detection methods for radioactivity in polyacrylamide gels (Skinner & Griswold, 1983).

DNA Interaction Studies : The compound has been used in the synthesis and characterization of complexes for interaction studies with DNA (Hu, Guan, & Zhao, 2013).

Polyimides Preparation in Polymer Chemistry : It has been involved in the preparation of hyperbranched aromatic polyimides (Yamanaka, Jikei, & Kakimoto, 2000).

作用機序

Safety and Hazards

特性

IUPAC Name |

2-amino-2-(3,5-dimethoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-14-7-3-6(9(11)10(12)13)4-8(5-7)15-2/h3-5,9H,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUDUIVFPKSOBOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(C(=O)O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10394568 | |

| Record name | 2-amino-2-(3,5-dimethoxyphenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-2-(3,5-dimethoxyphenyl)acetic Acid | |

CAS RN |

116502-42-2 | |

| Record name | 2-amino-2-(3,5-dimethoxyphenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,11,17,23-Tetrakis[(dimethylamino)methyl]pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-25,26,27,28-tetrol](/img/structure/B39734.png)

![4-Amino-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B39735.png)